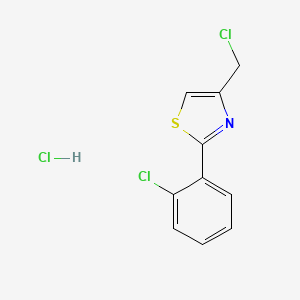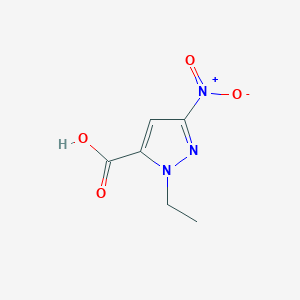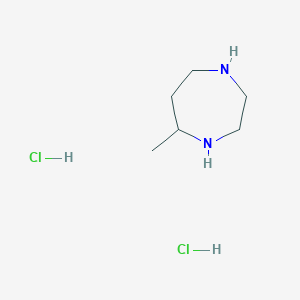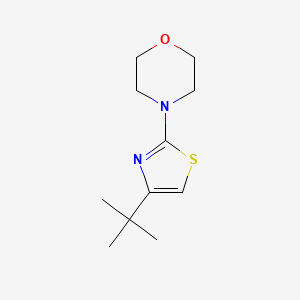
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with a thiazole ring, like the one in your compound, are widely used in medicinal chemistry due to their diverse biological activities . The chloromethyl and chlorophenyl groups could potentially make this compound reactive and useful in various chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a Hantzsch thiazole synthesis or similar method, followed by the introduction of the chloromethyl and chlorophenyl groups .Molecular Structure Analysis
The molecular structure of this compound would consist of a thiazole ring (a five-membered ring containing nitrogen and sulfur) with a chloromethyl group (CH2Cl) and a chlorophenyl group (a phenyl ring with a chlorine atom) attached .Chemical Reactions Analysis
The chloromethyl and chlorophenyl groups could potentially participate in various chemical reactions. For example, the chlorine atoms might be substituted in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, compounds with a thiazole ring often have aromatic properties .Applications De Recherche Scientifique
Corrosion Inhibition
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride and its derivatives have been extensively studied for their corrosion inhibition properties. For instance, thiazole derivatives have shown significant potential as corrosion inhibitors for metals in acidic environments. A study on 2,5-disubstituted 1,3,4-thiadiazoles, a class related to the thiazole family, revealed their effectiveness in protecting mild steel from corrosion in 1 M HCl solution, indicating a potential application for 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride in similar contexts (Bentiss et al., 2007).
Quantum Chemical Analysis
Quantum chemical and molecular dynamics simulation studies have been employed to predict the corrosion inhibition performances of thiazole derivatives. These studies help in understanding the electronic properties of the molecules, such as the highest occupied molecular orbital energy (E_HOMO) and the lowest unoccupied molecular orbital energy (E_LUMO), which are crucial for assessing their reactivity and interaction with metal surfaces. Such analyses could be applicable to 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride, providing insights into its potential as a corrosion inhibitor (Kaya et al., 2016).
Antimicrobial Applications
Thiazole derivatives have also been explored for their antimicrobial properties. A study on the Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole and its formazans demonstrated moderate antimicrobial activity against several bacterial and fungal strains, suggesting potential health and sanitary applications for 4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride and its related compounds (Sah et al., 2014).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NS.ClH/c11-5-7-6-14-10(13-7)8-3-1-2-4-9(8)12;/h1-4,6H,5H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJHRJJKQVXXCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CCl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-(2-chlorophenyl)-1,3-thiazole hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(5-Benzyl-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-2-yl)-2-cyano-3-(4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2576356.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-8-((dimethylamino)methyl)-6-ethyl-7-hydroxy-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2576360.png)
![3-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2576364.png)
![1-(5-Fluoropentyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2576367.png)




![(9,9-Dimethyl-4-azatricyclo[6.1.1.02,6]decan-2-yl)methanamine](/img/structure/B2576373.png)
![Methyl 5-(((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2576374.png)


